molecular formula C10H8F3NO3 B13495658 2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid

2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid

Cat. No.: B13495658
M. Wt: 247.17 g/mol
InChI Key: IYDKSJDKXHEHKO-UHFFFAOYSA-N
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Description

2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid is an organic compound characterized by the presence of a trifluoroacetamido group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid typically involves the reaction of 2-aminophenylacetic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-aminophenylacetic acid

    Reagent: Trifluoroacetic anhydride

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2-(trifluoroacetamido)acetic acid
  • 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • Trifluoroacetamide

Uniqueness

2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid is unique due to the specific positioning of the trifluoroacetamido group on the phenylacetic acid backbone. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7-4-2-1-3-6(7)5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)

InChI Key

IYDKSJDKXHEHKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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